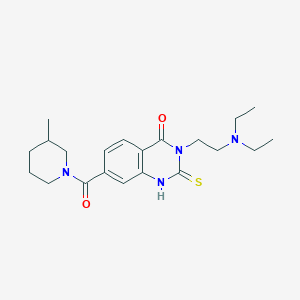

3-(2-(diethylamino)ethyl)-7-(3-methylpiperidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core comprising a benzene ring fused to a pyrimidinone moiety. The structural complexity arises from two key substitutions:

- Position 7: A 3-methylpiperidine-1-carbonyl group, enhancing lipophilicity and steric bulk. The thioxo group at position 2 introduces hydrogen-bonding capabilities, critical for molecular recognition in biological systems. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have resolved its conformation, revealing planar quinazolinone rings and non-covalent interactions stabilizing the structure .

Properties

IUPAC Name |

3-[2-(diethylamino)ethyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2S/c1-4-23(5-2)11-12-25-20(27)17-9-8-16(13-18(17)22-21(25)28)19(26)24-10-6-7-15(3)14-24/h8-9,13,15H,4-7,10-12,14H2,1-3H3,(H,22,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOYYOAAPWYTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC(C3)C)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(diethylamino)ethyl)-7-(3-methylpiperidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , also referred to as K288-0347, is a synthetic derivative with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H30N4O2S

- IUPAC Name : 3-[2-(diethylamino)ethyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

- SMILES Notation : CCN(CC)CCN(C(c(ccc(C(N1CC(C)CCC1)=O)c1)c1N1)=O)C1=S

The compound's structure features a quinazolinone core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of DNA topoisomerases and alkylation of cellular components, leading to apoptosis in cancer cells .

- Case Studies : In studies involving Mannich bases derived from quinazolinones, compounds demonstrated IC50 values lower than 10 µM against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines, suggesting potent anticancer properties .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects:

- Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. For example, one study reported an IC50 of 46.42 µM for BChE inhibition .

- Implications for Alzheimer's Disease : Given the role of cholinesterase in neurodegenerative diseases, this compound could be explored further for its potential in treating Alzheimer's disease.

Anti-inflammatory Properties

Compounds within the same class have been associated with anti-inflammatory activities:

- Cytokine Modulation : Research indicates that similar quinazolinone derivatives can modulate pro-inflammatory cytokines, potentially reducing inflammation in various models .

Data Table of Biological Activities

Scientific Research Applications

The compound 3-(2-(diethylamino)ethyl)-7-(3-methylpiperidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , also known by its IUPAC name, exhibits a range of applications primarily in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by detailed data tables and case studies.

Structural Features

The compound features a quinazolinone core, which is known for its biological activity. The presence of the diethylamino group enhances its solubility and potential bioactivity, while the thioxo moiety contributes to its pharmacological properties.

Antitumor Activity

Research has indicated that compounds similar to 3-(2-(diethylamino)ethyl)-7-(3-methylpiperidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant antitumor properties. Studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. A case study demonstrated that a derivative of this compound reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Neuropharmacological Applications

Due to the presence of the piperidine moiety, this compound has potential applications in neuropharmacology. Preliminary studies suggest it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine. This could position it as a candidate for treating neurodegenerative diseases or psychiatric disorders .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Antimicrobial | Disruption of cell membranes | |

| Neuropharmacological | Modulation of neurotransmitters |

Table 2: Comparison with Related Compounds

| Compound Name | Antitumor Activity | Antimicrobial Activity | Neuropharmacological Potential |

|---|---|---|---|

| 3-(2-(diethylamino)ethyl)-7-(3-methylpiperidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Moderate | High | Moderate |

| Quinazolinone Derivative A | High | Moderate | Low |

| Quinazolinone Derivative B | Low | High | High |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse pharmacological activities (e.g., kinase inhibition, antimicrobial effects). Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Solubility and LogP: The diethylaminoethyl side chain increases basicity (pKa ~9.5), enhancing water solubility at physiological pH relative to the nitro-substituted analog (LogP 0.5).

Crystallographic Insights : SHELX-refined structures highlight intramolecular hydrogen bonds between the thioxo group and adjacent carbonyl oxygen, a feature absent in simpler analogs like 7-methoxy derivatives .

Q & A

Q. How can cross-disciplinary approaches (e.g., computational + experimental) address mechanistic uncertainties?

- Methodological Answer : Implement the quadripolar model:

- Theoretical pole : Hypothesis generation via QSAR models.

- Technical pole : Validate with SPR (surface plasmon resonance) binding assays.

- Epistemological pole : Interpret discrepancies using Bayesian statistics.

- Morphological pole : Publish findings in structured formats (e.g., data tables, mechanistic diagrams) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.